REACTION_SMILES
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[CH3:38][C:39](=[O:40])[OH:41].[N:1](=[N+:2]=[N-:3])[CH:4]1[CH2:5][CH:6]([n:30]2[c:31](=[O:32])[nH:33][c:34](=[O:35])[cH:36][cH:37]2)[O:7][CH:8]1[CH2:9][O:10][C:11]([c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[N:1](=[N+:2]=[N-:3])[CH:4]1[CH2:5][CH:6]([n:30]2[c:31](=[O:32])[nH:33][c:34](=[O:35])[cH:36][cH:37]2)[O:7][CH:8]1[CH2:9][OH:10]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=NC1CC(n2ccc(=O)[nH]c2=O)OC1COC(c1ccccc1)(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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[N-]=[N+]=NC1CC(n2ccc(=O)[nH]c2=O)OC1CO
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:38][C:39](=[O:40])[OH:41].[N:1](=[N+:2]=[N-:3])[CH:4]1[CH2:5][CH:6]([n:30]2[c:31](=[O:32])[nH:33][c:34](=[O:35])[cH:36][cH:37]2)[O:7][CH:8]1[CH2:9][O:10][C:11]([c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[N:1](=[N+:2]=[N-:3])[CH:4]1[CH2:5][CH:6]([n:30]2[c:31](=[O:32])[nH:33][c:34](=[O:35])[cH:36][cH:37]2)[O:7][CH:8]1[CH2:9][OH:10]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=NC1CC(n2ccc(=O)[nH]c2=O)OC1COC(c1ccccc1)(c1ccccc1)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
[N-]=[N+]=NC1CC(n2ccc(=O)[nH]c2=O)OC1CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |